![molecular formula C18H22N2O2 B2496917 Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate CAS No. 64261-07-0](/img/structure/B2496917.png)

Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate

Übersicht

Beschreibung

Synthesis Analysis

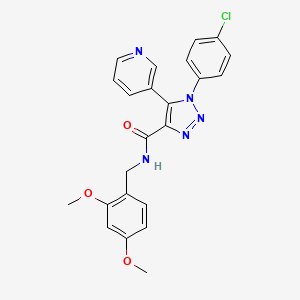

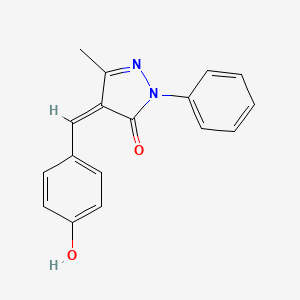

Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate and its derivatives have been synthesized through various chemical pathways. For instance, the synthesis and transformations of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a precursor, involve the preparation from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethyl-formamide dimethyl acetal. This pathway is pivotal in the synthesis of heteroaryl substituted β-amino- α,β- -dehydro—amino acid derivatives and some fused heterocyclic systems (Soršak et al., 1995).

Molecular Structure Analysis

The molecular structure of this compound has been characterized through various techniques, including single crystal X-ray diffraction. One study focused on the synthesis, characterization, and crystallographic studies of a related compound, revealing intricate details about its crystal structure, confirming the structure via IR and mass spectroscopy, and providing insights into intermolecular and intramolecular hydrogen bonding interactions (Kurian et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving this compound are diverse, indicating its reactivity and potential as a precursor for various chemical syntheses. For example, its reactions with heteroarylhydrazines have been studied, leading to the formation of methyl 2-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-3-heteroaryl-hydrazonopropanoates and 1-heteroaryl-4-ethoxycarbony-3-phenylpyrazoles, showcasing its utility in the synthesis of complex heterocyclic systems (Strah & Stanovnik, 1997).

Physical Properties Analysis

The physical properties of this compound have been explored through Raman spectroscopy, elucidating the molecular mechanism of solute-solvent interactions in condensed phase. This analysis provides a detailed understanding of frequency shifts in the vibrational frequencies of the compound, as influenced by solvent polarity and hydrogen bonding strength, offering insights into its solvation behavior and physical characteristics (Mitambo & Loppnow, 1996).

Wissenschaftliche Forschungsanwendungen

Excited-State Dynamics in Solvents

Research by Weisenborn, Huizer, and Varma (1989) explores the excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate (DMAEB) in various solvents. They provide insights into the fluorescence behavior of DMAEB, suggesting that the nature of the fluorescent state is influenced by the proximity of low-lying electronic states and the electron donor strength of the substituted amino group (Weisenborn, Huizer, & Varma, 1989).

Application in Polymer Science

A study by Bai et al. (2013) demonstrates the use of ethyl-4-(dimethylamino) benzoate in the spontaneous polymerization of aqueous acidic dental adhesive systems. This research is significant for understanding polymerization processes in dental materials (Bai et al., 2013).

Solvent Interaction Analysis via Raman Spectroscopy

Mitambo and Loppnow (1996) conducted a study using Raman spectroscopy to analyze the interactions of ethyl 4-(dimethylamino)benzoate with different solvents. This research provides valuable information on solute-solvent interactions, which is crucial for understanding the behavior of this compound in various environments (Mitambo & Loppnow, 1996).

Fluorescent Probe Development for CO2 Detection

Wang et al. (2015) developed fluorescent probes, including derivatives of ethyl 4-(dimethylamino)benzoate, for detecting low levels of carbon dioxide. This research is important for environmental monitoring and medical applications (Wang et al., 2015).

Exploration in Heterocyclic Chemistry

Research by Soršak et al. (1995) focuses on the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a reagent in the synthesis of heteroaryl substituted β-amino- α,β- -dehydro—amino acid derivatives. This compound is a crucial element in the development of new heterocyclic compounds (Soršak et al., 1995).

Nonlinear Optical Properties

Abdullmajed et al. (2021) synthesized Schiff base compounds from ethyl-4-amino benzoate, closely related to ethyl 4-(dimethylamino)benzoate, to explore their nonlinear optical properties. This is significant for the development of materials with potential applications in photonics and optoelectronics (Abdullmajed et al., 2021).

Wirkmechanismus

Target of Action

Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate is a hydrophilic polymer . It is primarily used as a photo-initiator, which means it absorbs light and initiates a chemical reaction . This compound has a strong estrogenic activity , suggesting that it may interact with estrogen receptors in the body.

Mode of Action

As a photo-initiator, it likely absorbs ultraviolet (uv) light and uses this energy to initiate a chemical reaction . The compound’s strong estrogenic activity suggests that it may bind to and activate estrogen receptors, leading to changes in gene expression and cellular function .

Biochemical Pathways

Given its estrogenic activity, it may influence pathways related to estrogen signaling . Estrogen signaling plays a crucial role in numerous biological processes, including reproductive function, bone health, cardiovascular health, and cognition.

Pharmacokinetics

As a hydrophilic compound , it is likely to be well-absorbed in the body and may have good bioavailability.

Result of Action

Its role as a photo-initiator suggests that it may cause chemical reactions when exposed to uv light . Its estrogenic activity suggests that it may influence gene expression and cellular function in cells that express estrogen receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of UV light is necessary for its function as a photo-initiator . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect its stability and activity.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring in the compound allows for resonance stabilization of the benzylic carbocation, which influences where substitutions occur .

Cellular Effects

It is known that the compound is used as a photoinitiator in cell encapsulation applications

Molecular Mechanism

It is known to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation

Eigenschaften

IUPAC Name |

ethyl 4-[[4-(dimethylamino)phenyl]methylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-22-18(21)15-7-9-16(10-8-15)19-13-14-5-11-17(12-6-14)20(2)3/h5-12,19H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRXJEDCOMKDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64261-07-0 | |

| Record name | ETHYL 4-(4-(DIMETHYLAMINO)BENZYLAMINO)BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)

![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)

![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)

![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2496849.png)

![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)

![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)